(+)-Ipratropine synthesis pathway and starting materials
(+)-Ipratropine synthesis pathway and starting materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Ipratropine, commercially available as ipratropium bromide, is a quaternary ammonium anticholinergic agent widely utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a derivative of atropine, its synthesis has been the subject of considerable chemical investigation, leading to the development of multiple synthetic pathways. This technical guide provides an in-depth overview of the core synthetic routes to (+)-Ipratropine, detailing the starting materials, key transformations, and available quantitative data. Experimental protocols for pivotal reactions are provided, and the logical flow of each pathway is visualized through chemical reaction diagrams.
Core Synthesis Pathways
The synthesis of (+)-Ipratropine can be broadly categorized into several key strategies, primarily revolving around the construction of the tropane skeleton and the subsequent introduction of the N-isopropyl and tropic acid ester functionalities. The most prominent pathways include:
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Semisynthesis from Atropine: A direct approach that modifies the naturally occurring alkaloid atropine.
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Convergent Synthesis from Tropine and Tropic Acid: Building the final molecule from its two main constituents.
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Total Synthesis via Robinson-Willstätter Condensation: A biomimetic approach to construct the tropane core.
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Alternative Industrial Syntheses: Routes developed for large-scale, cost-effective production.
Pathway 1: Semisynthesis from Atropine
This pathway is one of the most established routes, leveraging the readily available starting material, atropine. The core transformations involve the N-demethylation of atropine to yield nortropine, followed by N-isopropylation, and finally, quaternization of the nitrogen atom with a methyl group.[2][3]
Signaling Pathway Diagram
Caption: Semisynthesis of (+)-Ipratropine from Atropine.
Key Experimental Protocols
1. N-Demethylation of Atropine: Several methods exist for the N-demethylation of atropine.[3]
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Using Chloroformates: Reagents like phosgene or ethyl chloroformate can be employed.[3] While effective, these reagents are hazardous.
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Oxidative Methods: More recent and greener approaches utilize oxidative N-demethylation. One such method employs a FeIII-TAML catalyst with hydrogen peroxide.[4][5] Another approach is electrochemical N-demethylation, which can produce noratropine in good yields and high purity without the need for chromatographic purification.[6][7]
2. N-Isopropylation of Nortropine: Nortropine is reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to introduce the N-isopropyl group, yielding N-isopropylnortropine.[3]
3. Quaternization of N-Isopropylnoratropine: The final step involves the quaternization of the tertiary amine of N-isopropylnoratropine with methyl bromide to yield ipratropium bromide.[8]
Quantitative Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-Demethylation (Electrochemical) | Atropine, NaClO4 | Ethanol/Water | Room Temp. | 3 h | High | [7] |
| N-Isopropylation | Nortropine, 2-Bromopropane | - | - | - | - | [3] |
| Quaternization | N-isopropyl-noratropine, Methyl Bromide | Toluene | 60°C | - | 80% | [8] |
Pathway 2: Convergent Synthesis from Tropine and Tropic Acid
This pathway involves the esterification of tropine with tropic acid to form atropine, which is then converted to ipratropium bromide.[2][9]
Signaling Pathway Diagram
Caption: Synthesis of (+)-Ipratropine from Tropine and Tropic Acid.
Key Experimental Protocols
1. Esterification of Tropine with Tropic Acid (Fischer-Speier Esterification): Tropine and tropic acid are heated in the presence of a strong acid catalyst, such as hydrogen chloride, to form atropine.[2]
2. Quaternization of Atropine: Atropine is then reacted with isopropyl bromide to yield ipratropium bromide.[2]
Quantitative Data
| Step | Reagents | Conditions | Yield | Reference |
| Esterification | Tropine, Tropic Acid, HCl | Heating | - | [2] |
| Quaternization | Atropine, Isopropyl Bromide | - | - | [2] |
Pathway 3: Total Synthesis via Robinson-Willstätter Condensation
This biomimetic approach is a cornerstone of tropane alkaloid synthesis and is utilized in the industrial production of ipratropium bromide.[3] It involves a one-pot Mannich-type reaction to construct the bicyclic tropane core.[10]
Signaling Pathway Diagram
References
- 1. Ipratropium bromide | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Isopropyltropinium | 58005-18-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN111978316B - Synthesis method of ipratropium bromide - Google Patents [patents.google.com]
- 9. IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Tropinone - Wikipedia [en.wikipedia.org]
